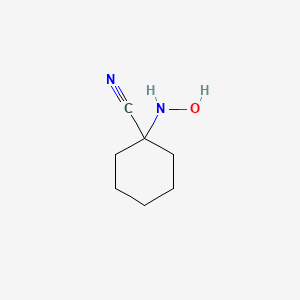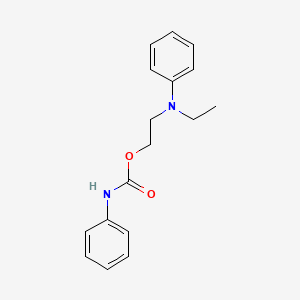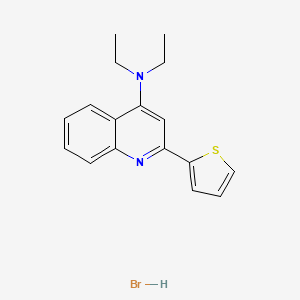
1-(Hydroxyamino)cyclohexanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxyamino)cyclohexanecarbonitrile is an organic compound with the molecular formula C7H12N2O. It is a derivative of cyclohexanecarbonitrile, featuring a hydroxyamino group attached to the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Hydroxyamino)cyclohexanecarbonitrile can be synthesized through multi-step processes starting from cyclohexanone. One common method involves the reaction of cyclohexanone with methyl hydrazinecarboxylate in refluxing methanol, followed by the addition of hydrogen cyanide (HCN) at low temperatures to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve one-pot synthesis techniques to enhance yield and efficiency. These methods typically use methanol as a solvent and may involve catalytic oxidation steps. The processes are designed to be environmentally friendly, with by-products such as carbon dioxide and nitrogen being either reused or safely disposed of .
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxyamino)cyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyamino group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted cyclohexanecarbonitrile derivatives
Scientific Research Applications
1-(Hydroxyamino)cyclohexanecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Hydroxyamino)cyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Cyclohexanecarbonitrile: Lacks the hydroxyamino group, making it less reactive in certain chemical reactions.
1-(Cyclohexylamino)cyclohexanecarbonitrile: Features an amino group instead of a hydroxyamino group, leading to different reactivity and applications.
1-(Dimethylamino)cyclohexanecarbonitrile:
Uniqueness: 1-(Hydroxyamino)cyclohexanecarbonitrile is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
5259-69-8 |
|---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-(hydroxyamino)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C7H12N2O/c8-6-7(9-10)4-2-1-3-5-7/h9-10H,1-5H2 |
InChI Key |
IJPWQVLCMYLVHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#N)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{(E)-[2-(anilinocarbothioyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B11957561.png)



![Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11957578.png)



![Ethanone, 1-(4-bromophenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B11957606.png)



